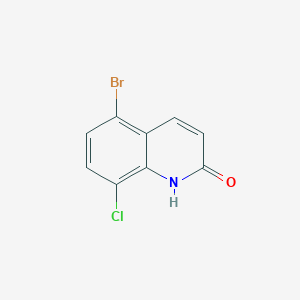

5-Bromo-8-chloro-1,2-dihydroquinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

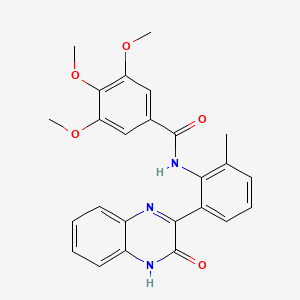

5-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a chemical compound with the CAS Number: 1344309-71-2 . It has a molecular weight of 258.5 and its IUPAC name is 5-bromo-8-chloro-2 (1H)-quinolinone . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrClNO/c10-6-2-3-7 (11)9-5 (6)1-4-8 (13)12-9/h1-4H, (H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 258.5 and a molecular formula of C9H5BrClNO . It is a powder that is stored at room temperature . Unfortunately, the search for additional physical and chemical properties expired without results.Scientific Research Applications

Chemical Synthesis and Modifications

5-Bromo-8-chloro-1,2-dihydroquinolin-2-one is involved in various chemical synthesis processes. For example, it has been used in aromatic chlorination and iodination of quinolines, demonstrating its utility in halogenation reactions. In a study by Tochilkin et al. (1983), 5-chloro- and 5-iodo-8-methylquinoline were synthesized using a similar compound in the presence of chlorine or iodine and silver sulfate (Tochilkin et al., 1983).

Bioreductively Activated Prodrug System

In the field of drug delivery, this compound has potential as a prodrug system for selective drug delivery to hypoxic tissues. A study by Parveen et al. (1999) utilized a derivative of this compound for the biomimetic reduction-triggered release of a drug, highlighting its applications in targeted therapy (Parveen et al., 1999).

Photochromic Applications

This compound is also relevant in the creation of photochromic materials. Research by Voloshin et al. (2008) involved the synthesis of photochromic spiropyrans and spirooxazines using a similar halogenated quinoline, indicating the compound's potential in developing materials that change color in response to light (Voloshin et al., 2008).

Antimicrobial and Antiviral Potential

Its derivatives have shown potential in antimicrobial and antiviral applications. Olaleye et al. (2021) discovered that a similar compound, Clioquinol, and its analogues are potent inhibitors of SARS-CoV-2 infection, suggesting that derivatives of this compound could be explored for antiviral treatments (Olaleye et al., 2021).

Safety and Hazards

The safety information for 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name |

5-bromo-8-chloro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJFXRRKKZAHKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=CC(=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione](/img/structure/B2372197.png)

![5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2372200.png)

![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/structure/B2372201.png)

![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2372209.png)

![(E)-4-(Dimethylamino)-N-[1-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)cyclobutyl]but-2-enamide](/img/structure/B2372210.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)